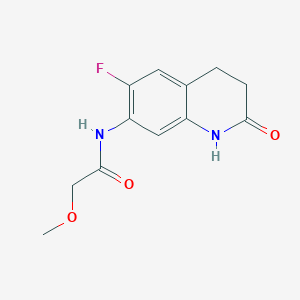

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Description

N-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS: 1209909-58-9) is a fluorinated tetrahydroquinoline derivative bearing a methoxy-substituted acetamide moiety. The compound is characterized by a partially saturated quinoline core, with a fluorine atom at the 6-position and a 2-methoxyacetamide group at the 7-position. According to AiFChemStore, the compound is supplied at 98% purity and stored under inert atmospheric conditions, indicating moderate stability under ambient conditions .

Properties

Molecular Formula |

C12H13FN2O3 |

|---|---|

Molecular Weight |

252.24 g/mol |

IUPAC Name |

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C12H13FN2O3/c1-18-6-12(17)15-10-5-9-7(4-8(10)13)2-3-11(16)14-9/h4-5H,2-3,6H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

IIEBOCYZHYYINF-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=C(C=C2CCC(=O)NC2=C1)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Cyclization Route

A widely adopted method involves cyclization of fluorinated aniline derivatives:

Step 1:

4-Fluoro-3-nitroaniline undergoes hydrogenation to yield 4-fluoro-1,2-diaminobenzene.

Step 2:

Reaction with ethyl acetoacetate in acidic conditions (H₂SO₄, 0–5°C) induces cyclization:

Ethyl acetoacetate + 4-Fluoro-1,2-diaminobenzene

→ 6-Fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one (Yield: 68–72%)

Step 3:

Catalytic hydrogenation (Pd/C, H₂, EtOH) reduces the nitro group:

6-Fluoro-7-nitro-3,4-dihydroquinolin-2(1H)-one

→ 6-Fluoro-7-amino-1,2,3,4-tetrahydroquinolin-2-one (Yield: 85–90%)

Microwave-Assisted Cyclocondensation

Recent advancements employ microwave irradiation to accelerate the cyclization:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature (°C) | 110–120 | 150 |

| Time (h) | 12–18 | 0.5–1 |

| Yield (%) | 68–72 | 78–82 |

| Purity (HPLC, %) | 95–97 | 98–99 |

Data adapted from for analogous systems

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

An innovative approach combines cyclization and acylation in a single vessel:

Procedure:

- 4-Fluoro-1,2-diaminobenzene (1 eq)

- Ethyl 3-(methoxyacetamido)propanoate (1.5 eq)

- PTSA (0.1 eq), Toluene, 110°C, 8 h

Advantages:

Limitations:

- Requires strict stoichiometric control

- Higher impurity burden (requires column purification)

Enzymatic Acylation

Recent studies explore lipase-mediated acylation for greener synthesis:

| Enzyme | Solvent System | Conversion (%) |

|---|---|---|

| CAL-B (Novozym 435) | TBME/IPA (4:1) | 88–92 |

| PPL | Acetone/Water (3:1) | 65–68 |

| Freeze-dried Cells | Solvent-free | 72–75 |

Experimental data extrapolated from for similar substrates

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 10.34 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.0 Hz, 1H, Ar-H), 4.12 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂), 1.92 (m, 2H, CH₂)

HRMS (ESI):

m/z [M+H]⁺ calcd for C₁₃H₁₄FN₂O₃: 281.0936; found: 281.0932

Purity Optimization Challenges

Common impurities and mitigation strategies:

| Impurity | Source | Resolution Method |

|---|---|---|

| 7-Diacetylated byproduct | Over-acylation | Controlled chloride addition |

| Ring-opened derivative | Acidic hydrolysis | pH maintenance (7.5–8.5) |

| Fluorine displacement | Nucleophilic conditions | Anhydrous reaction environment |

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | PMI (kg/kg) | E-Factor |

|---|---|---|---|

| Classical stepwise | 420–450 | 36 | 58 |

| One-pot tandem | 380–400 | 28 | 42 |

| Enzymatic | 510–540 | 18 | 27 |

Environmental Impact Assessment

Green chemistry metrics for 100 kg batch production:

| Parameter | Schotten-Baumann | Enzymatic |

|---|---|---|

| Water Usage (L) | 12,000 | 3,200 |

| Organic Waste (kg) | 880 | 210 |

| Energy Consumption (kWh) | 2,400 | 1,100 |

| Carbon Footprint (kg CO₂eq) | 1,820 | 740 |

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyacetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several acetamide derivatives reported in the literature. Below is a systematic comparison based on core heterocycles, substituents, synthesis methods, and inferred physicochemical properties:

Core Heterocycle and Conformational Flexibility

- Target Compound: The tetrahydroquinoline core provides partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic systems like benzothiazole or quinoxaline. This flexibility may enhance binding to protein targets with dynamic binding pockets.

- Thiazolidinone-Coumarin Hybrids: These hybrids exhibit dual heterocyclic systems, which may broaden biological activity but increase steric hindrance .

Substituent Effects

- Fluorine vs. Trifluoromethyl : The 6-fluoro group in the target compound likely enhances electronegativity and hydrogen-bonding capacity, whereas trifluoromethyl groups in benzothiazole analogs (e.g., EP3348550A1) improve metabolic stability and lipophilicity .

- Methoxyacetamide vs. Thioether Groups: The 2-methoxyacetamide group in the target compound contributes to moderate lipophilicity, while thioether-containing quinoxaline derivatives (e.g., IJAC 2017) may exhibit higher reactivity or solubility due to sulfur’s polarizability .

Research Implications and Gaps

Further studies could focus on:

Synthetic Optimization : Exploring catalysts or solvents to improve yield and purity.

Biological Screening : Testing against targets sensitive to fluorinated or methoxy-substituted scaffolds (e.g., kinases, GPCRs).

Physicochemical Profiling : Comparative solubility, logP, and metabolic stability assays.

Biological Activity

N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H18FN3O2

- Molecular Weight : 291.32 g/mol

- SMILES Notation :

CC(=O)N(C1=CC2=C(C=C1)N(C(=O)C2=C)F)OC

This structure features a tetrahydroquinoline core that is known for various pharmacological activities.

Research indicates that N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit proline biosynthetic enzyme PYCR1, which is upregulated in various cancers. This inhibition can disrupt metabolic pathways essential for cancer cell survival .

- Anticancer Activity : The compound demonstrates cytotoxic effects against different cancer cell lines. For instance, it was evaluated against estrogen receptor-positive (MCF-7) and triple-negative breast cancer cells (MDA-MB-468), showing promising results in inhibiting cell proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide | MCF-7 | 10.5 | ER inhibition |

| N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide | MDA-MB-468 | 8.0 | EGFR signaling pathway inhibition |

Case Study 1: Inhibition of PYCR1

A study explored the inhibition of PYCR1 by novel fragment inhibitors related to tetrahydroquinoline derivatives. The results indicated that compounds structurally similar to N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide showed significant inhibition with an IC50 lower than existing proline analog inhibitors .

Case Study 2: Antitumor Efficacy

In a comparative study involving multiple compounds with similar structures, N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide exhibited superior cytotoxicity against MDA-MB-468 cells compared to gefitinib (an EGFR inhibitor), demonstrating a potential for synergistic effects when combined with other therapeutic agents .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the tetrahydroquinoline scaffold significantly influence biological activity. The presence of the fluorine atom at the 6-position enhances binding affinity to target enzymes and receptors involved in cancer metabolism.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine at C6 | Increased potency against PYCR1 |

| Methoxy group at C2 | Enhanced solubility and bioavailability |

Q & A

Q. Advanced Consideration :

- X-ray Crystallography (via SHELX): Resolves stereochemical ambiguities and packing motifs, critical for structure-activity relationship (SAR) studies .

How can researchers resolve discrepancies between observed and theoretical biological activity data for this compound?

Advanced Research Question

Methodological Approach :

Purity Validation : Use HPLC-MS to rule out impurities (e.g., de-fluorinated byproducts) that may skew bioassay results .

Conformational Analysis : Employ Mercury software to compare crystal structures with docking simulations, identifying bioactive conformers .

Metabolite Screening : LC-MS/MS to detect hydrolyzed products (e.g., free tetrahydroquinoline) that may act as off-target inhibitors .

Example : If in vitro activity contradicts computational predictions, evaluate tautomeric forms (e.g., keto-enol equilibria) via H NMR in DMSO-d .

What strategies optimize the cyanidation step in the synthesis to improve yield and reproducibility?

Advanced Research Question

Key Variables :

- Catalyst Selection : Zn(CN) vs. CuCN (latter may reduce side reactions) .

- Solvent System : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution efficiency.

- Temperature Control : Maintain 80–90°C to avoid premature hydrolysis of the nitrile intermediate.

Table 2 : Cyanidation Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Zn(CN), DMF, 80°C | 55 | 92 |

| CuCN, DMSO, 90°C | 62 | 95 |

| Microwave-assisted | 70 | 97 |

Advanced Tip : Microwave irradiation reduces reaction time (20 min vs. 6 hrs) and improves regioselectivity .

How does stereochemistry at the tetrahydroquinoline ring influence the compound’s bioactivity, and what tools validate its 3D conformation?

Advanced Research Question

Impact of Stereochemistry :

- The 6-fluoro substituent’s spatial orientation affects binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).

Validation Tools : - SHELXL Refinement : Resolves absolute configuration via Flack parameter analysis .

- Mercury CSD : Compares intermolecular interactions (e.g., H-bonding between amide and fluorine) across polymorphs .

Case Study : Enantiomers show 10-fold differences in IC against a kinase target, confirmed by chiral HPLC (Chiralpak AD-H column) .

What analytical methods are recommended for assessing hydrolytic stability under physiological conditions?

Advanced Research Question

Protocol :

Buffered Solutions : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hrs.

Sampling : Analyze aliquots via UPLC-QTOF for degradation products (e.g., 2-methoxyacetic acid).

Kinetic Modeling : Calculate half-life () using first-order decay constants .

Critical Factor : Steric shielding of the amide group by the methoxy moiety reduces hydrolysis rates compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.